Epanolol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

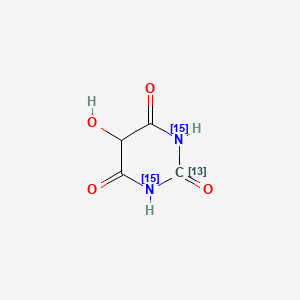

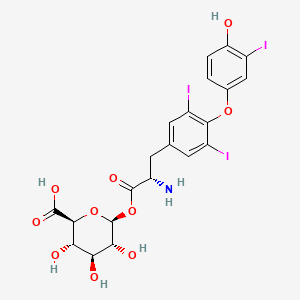

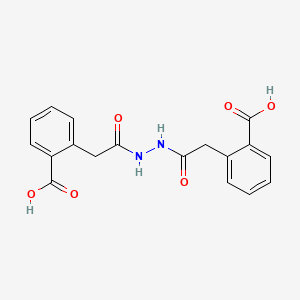

The molecular formula of Epanolol-d5 is C20H18D5N3O4 . The InChI string representation of its structure isInChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19 (16)27-14-18 (25)13-22-9-10-23-20 (26)11-15-5-7-17 (24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2, (H,23,26)/i13D2,14D2,18D . Physical And Chemical Properties Analysis

The molecular weight of this compound is 374.45 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 689.7±55.0°C at 760 mmHg .Applications De Recherche Scientifique

Pharmacodynamic Aspects and Antianginal Effects

Epanolol, a β-adrenoceptor partial agonist, exhibits selective agonist activity significantly lower than full agonists like isoprenaline. Its pharmacodynamic properties in humans mirror those observed in animal models, showing minimal reductions in resting heart rate, blood pressure, and various cardiac hemodynamic parameters. Epanolol's unique pharmacological profile suggests its potential as an effective antianginal agent, particularly when administered at a dose of 200mg once daily. This dosage is believed to retain selectivity for the β1-adrenoceptor, indicating a promising avenue for therapeutic application in cardiovascular conditions without the common side effects associated with traditional antianginal therapy (J. Harry, 2012).

Bioaccumulation and Environmental Impact

While not directly related to Epanolol-d5, the study of bioaccumulation, as seen in the research on decamethylpentacyclosiloxane (D5), showcases the importance of understanding the environmental impact and bioaccumulation potential of pharmaceutical compounds. Such studies underline the necessity for comprehensive assessments of new drugs to ensure their safe and sustainable use, potentially influencing research and regulatory approaches to the development and approval of medications, including those related to this compound (F. Gobas et al., 2015).

Omega-3 Fatty Acids and Neurodegeneration

Research on omega-3 fatty acids, such as EPA and DHA, provides insights into the neuroprotective properties and potential therapeutic benefits for a variety of neurodegenerative and neurological disorders. This line of investigation highlights the broader scientific interest in exploring the effects of different compounds, including this compound, on brain health and neurological function. Understanding the unique and shared effects of various compounds on the brain can enhance our knowledge of their therapeutic potential in treating conditions like mood disorders, Alzheimer’s disease, and other cognitive impairments (S. Dyall, 2015).

Insights on Cardiovascular Health from Omega-3 Fatty Acids

The exploration of omega-3 fatty acids in cardiovascular health, examining their effects on biologic pathways, physiologic risk factors, and clinical endpoints, offers valuable perspectives for the research on this compound. Such studies contribute to a deeper understanding of how specific compounds can influence cardiovascular outcomes, potentially guiding the therapeutic use of this compound in cardiovascular conditions. The distinction between the effects of EPA, DPA, and DHA suggests that a nuanced approach to the application of this compound might be necessary to optimize its benefits in cardiovascular therapy (D. Mozaffarian & Jason H. Y. Wu, 2012).

Mécanisme D'action

- This compound acts as a selective β-adrenoceptor partial agonist . Its agonist activity is approximately 20-25% of that of the full agonist isoprenaline .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Epanolol-d5, like Epanolol, is a selective β-adrenoceptor partial agonist . It interacts with β-adrenoceptors, proteins that play a crucial role in mediating the physiological responses to epinephrine and norepinephrine . The nature of these interactions involves the binding of this compound to the receptors, which modulates their activity and influences biochemical reactions .

Cellular Effects

It reduces heart rate and decreases contractility, but does not alter cardiac pump function or vascular resistance . These effects are likely due to its interaction with β-adrenoceptors, which are involved in regulating heart rate and contractility .

Molecular Mechanism

Epanolol, its parent compound, is known to exert its effects at the molecular level through its interaction with β-adrenoceptors . It acts as a partial agonist, meaning it binds to these receptors and partially activates them .

Temporal Effects in Laboratory Settings

Studies on Epanolol have shown that it has immediate effects on heart rate and contractility, with these effects being observed 15 minutes after administration .

Dosage Effects in Animal Models

Studies on Epanolol have shown that it has a significant effect on heart rate and contractility in animal models .

Metabolic Pathways

As a β-adrenoceptor partial agonist, it is likely involved in pathways related to the metabolism of epinephrine and norepinephrine .

Transport and Distribution

Given its interaction with β-adrenoceptors, it is likely that it is transported to cells and tissues where these receptors are present .

Subcellular Localization

Given its interaction with β-adrenoceptors, it is likely localized to the cell membrane where these receptors are typically found .

Propriétés

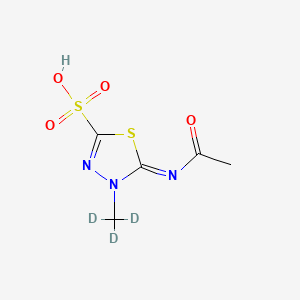

| { "Design of the Synthesis Pathway": "The synthesis of Epanolol-d5 can be achieved through the modification of the synthesis pathway of Epanolol. The key step involves the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. This can be accomplished using deuterated reagents and solvents in the synthesis reactions.", "Starting Materials": [ "3-(2-Propoxyphenoxy)-1,2-propanediol", "Sodium borohydride (NaBH4)", "Deuterated solvents (e.g. deuterated methanol, deuterated water)" ], "Reaction": [ "Reduction of 3-(2-Propoxyphenoxy)-1,2-propanediol with NaBH4 in deuterated solvent to form Epanolol-d5", "Purification of Epanolol-d5 using chromatography techniques" ] } | |

| 1794938-87-6 | |

Formule moléculaire |

C20H23N3O4 |

Poids moléculaire |

374.452 |

Nom IUPAC |

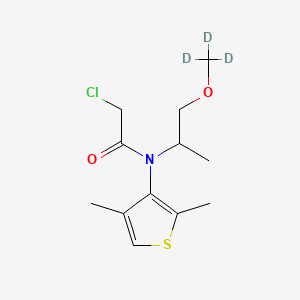

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |

Clé InChI |

YARKMNAWFIMDKV-RGATXGMCSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |

Synonymes |

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide; ICI 141292-d5; Visacor-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)